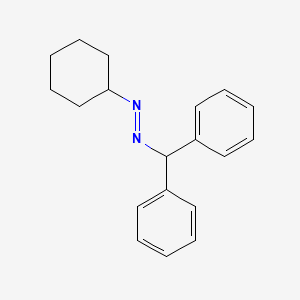![molecular formula C18H15N3O B14409227 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole CAS No. 82076-05-9](/img/structure/B14409227.png)
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocyclic compound containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which can then be further reacted with indole derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods to industrial levels.
化学反応の分析
Types of Reactions
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may result in the formation of reduced indole derivatives.
科学的研究の応用
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Indole Derivatives: Compounds like tryptophan and serotonin share the indole structure and have significant biological activities.
Uniqueness
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is unique due to the combination of the indole and oxadiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
82076-05-9 |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC名 |
5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O/c1-2-6-13(7-3-1)18-20-17(22-21-18)11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2 |
InChIキー |
REWFGEINWIEGIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


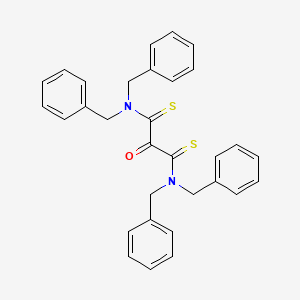

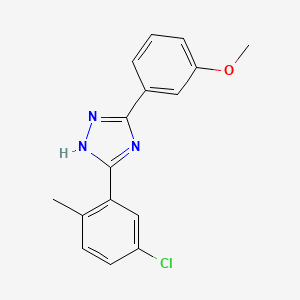

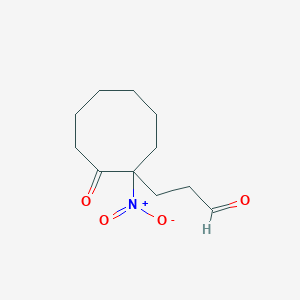

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

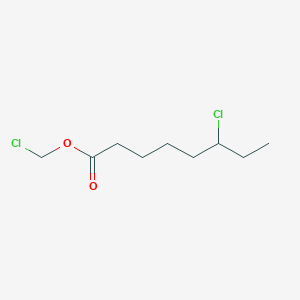
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
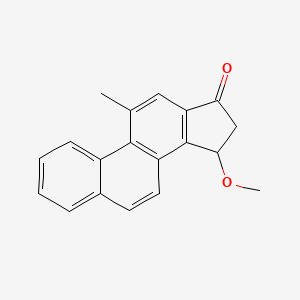

![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
